molecular formula C14H20N2O4 B2996014 1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2320861-37-6

1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

Cat. No.: B2996014
CAS No.: 2320861-37-6
M. Wt: 280.324
InChI Key: VJQAUUITJFSHNE-UHFFFAOYSA-N
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Description

1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione (CAS: 2320861-37-6) is a heterocyclic compound featuring a pyrrolidine-2,5-dione core linked to an azetidine ring substituted with a tetrahydro-2H-pyran-4-carbonyl group.

Properties

IUPAC Name

1-[[1-(oxane-4-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c17-12-1-2-13(18)16(12)9-10-7-15(8-10)14(19)11-3-5-20-6-4-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQAUUITJFSHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione , also known as a pyrrolidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrrolidine ring fused with a tetrahydro-2H-pyran moiety and an azetidine unit. The presence of these heterocycles contributes to its unique chemical properties and biological activities.

Structural Formula

C13H17N3O3\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}_{3}

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing physiological responses.

Therapeutic Applications

Research indicates that this compound exhibits various therapeutic potentials, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds possess antibacterial and antifungal properties .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, making it a candidate for treating inflammatory diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial properties of similar pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
  • Cytotoxicity in Cancer Research :
    • A derivative was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating a dose-dependent reduction in cell viability, indicating potential for anticancer drug development .
  • Inflammatory Response Modulation :
    • Research indicated that the compound could reduce levels of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of the target compound and its analogues:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Applications/Properties Reference
1-((1-(tetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione (2320861-37-6) Tetrahydro-2H-pyran-4-carbonyl Likely C15H20N2O4 (estimated) ~292.34 (estimated) Potential solubility enhancement due to oxygen-rich pyran; unconfirmed bioactivity
1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione Pyridinyl groups C16H15N3O2 281.31 Corrosion inhibition in acidic environments; strong adsorption on steel surfaces
1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Sulfanylundecanoyl chain C16H25NO5S 367.44 Polymer synthesis (e.g., PEI functionalization); long alkyl chain enhances hydrophobicity
1-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione (2097916-81-7) Propan-2-ylsulfanylphenyl C19H24N2O3S 360.48 Unknown applications; sulfur-containing groups may confer redox activity

Key Comparative Insights

Solubility and Reactivity: The tetrahydro-2H-pyran group in the target compound likely improves aqueous solubility compared to sulfur-containing analogues (e.g., CAS 2097916-81-7) due to its oxygenated ring . Compounds with long alkyl chains (e.g., sulfanylundecanoyl in ) exhibit enhanced hydrophobicity, favoring applications in polymer matrices or lipid-based systems.

Sulfur-containing analogues () may engage in redox reactions or metal coordination, suggesting divergent reactivity compared to the oxygen-rich target molecule.

Synthetic Pathways :

  • Pyrrolidine-2,5-dione derivatives are commonly synthesized via nucleophilic substitution or condensation reactions (e.g., acetonitrile reflux with K2CO3 ). The target compound likely follows similar protocols, though specific details are absent in the evidence.

Q & A

Q. What frameworks guide ethical data sharing in collaborative studies?

  • Methodology : Follow OECD GLP principles for data integrity. Use blockchain-based platforms (e.g., Scienceroot) for tamper-proof audit trails. Establish authorship criteria early via ICMJE guidelines to avoid disputes .

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